5-Methyloxazole-4-acetic Acid - 1507656-31-6

5-Methyloxazole-4-acetic Acid

Catalog Number: EVT-2994337
CAS Number: 1507656-31-6
Molecular Formula: C6H7NO3
Molecular Weight: 141.126
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

γ-Aminobutyric Acid (GABA)

Relevance: Although structurally simpler, GABA serves as a foundational structure for comparison with 5-methyloxazole-4-acetic acid and its analogues. Both share the γ-amino acid core structure, with the heterocyclic ring of the oxazole potentially mimicking the spatial orientation and electronic properties of GABA's carboxyl and amino groups. Many of the related compounds discussed in the provided papers are designed as GABA analogues and are evaluated for their activity at GABA receptors. []

Imidazole-4-acetic Acid (IAA)

Compound Description: Imidazole-4-acetic acid (IAA) is a heterocyclic compound structurally similar to GABA and acts as a partial agonist at both GABAA and GABAC receptors. [] It has been investigated for its potential therapeutic applications in neurological disorders.

Relevance: Imidazole-4-acetic acid shares a close structural resemblance to 5-methyloxazole-4-acetic acid, with the key difference being the replacement of the oxazole ring with an imidazole ring. The presence of the same acetic acid side chain at the 4-position further emphasizes their structural similarity. This direct comparison allows researchers to investigate the impact of different heterocyclic systems on biological activity, particularly concerning GABA receptor interactions. [] Additionally, the research on IAA explores the impact of substitutions at the 5-position of the imidazole ring, providing valuable insights for understanding the structure-activity relationship of similar modifications on the 5-methyloxazole-4-acetic acid scaffold. []

4-Aminotetrolic Acid (4-ATA)

Compound Description: 4-Aminotetrolic acid (4-ATA) is a conformationally restricted analogue of GABA. This compound exhibits activity at GABA receptors, particularly in the peripheral nervous system, as demonstrated by its depolarizing effect on the rat superior cervical ganglion. []

Relevance: 4-Aminotetrolic acid, like 5-methyloxazole-4-acetic acid, represents a structurally modified GABA analogue. Although lacking a fully formed heterocyclic ring, 4-ATA maintains the γ-amino acid framework and incorporates a triple bond, introducing structural rigidity and potentially influencing its interaction with GABA receptors. The research on 4-ATA emphasizes the importance of conformational constraints in designing GABA receptor modulators. []

trans-4-Aminocrotonic Acid (4-ACA)

Compound Description: trans-4-Aminocrotonic acid (4-ACA) is another conformationally restricted GABA analogue. Similar to 4-ATA, it also demonstrates activity at peripheral GABA receptors, causing depolarization in the rat superior cervical ganglion. []

Relevance: trans-4-Aminocrotonic acid, while lacking a closed heterocyclic ring system like 5-methyloxazole-4-acetic acid, shares the essential γ-amino acid structure with a double bond introducing conformational restriction. This structural feature influences its interaction with GABA receptors and highlights the importance of spatial arrangements for receptor binding and activity. The research on 4-ACA, alongside 4-ATA, demonstrates the value of exploring conformational variations in developing compounds targeting GABA receptors. []

5,6-Dimethylxanthenone-4-acetic acid (DMXAA)

Compound Description: 5,6-Dimethylxanthenone-4-acetic acid (DMXAA), also known as vadimezan, is a potent vascular disrupting agent. It exhibits anti-tumor activity by inducing vascular damage in tumors, primarily by stimulating the production of cytokines by host cells. [, , , , , , , , , , , , ] DMXAA advanced to phase III clinical trials but ultimately failed to demonstrate efficacy in humans.

Relevance: Although structurally distinct from 5-methyloxazole-4-acetic acid, DMXAA highlights a key structural motif: an aromatic system with an acetic acid side chain. The research on DMXAA emphasizes the significance of exploring diverse aromatic and heterocyclic scaffolds for developing antitumor agents, particularly those targeting tumor vasculature. This compound's mechanism of action, relying on cytokine induction and vascular disruption, provides a framework for investigating potential anti-tumor properties of structurally related compounds like 5-methyloxazole-4-acetic acid. [, , , , , , , , , , , , ]

9-Oxo-9H-xanthene-4-acetic Acid (XAA)

Compound Description: 9-Oxo-9H-xanthene-4-acetic acid (XAA) is a xanthenone derivative investigated for its antitumor properties. It serves as a lead compound for developing more potent derivatives, such as DMXAA, by introducing various substitutions on the xanthenone ring system. [, , , ]

Relevance: 9-Oxo-9H-xanthene-4-acetic acid, like DMXAA, exemplifies the structural motif of an aromatic system with an acetic acid side chain. This compound's role as a lead structure for developing potent antitumor agents, especially DMXAA, highlights the importance of exploring modifications on the aromatic core to enhance activity. The research on XAA and its derivatives provides valuable insight into the structure-activity relationships within this class of compounds and informs the potential exploration of similar modifications on the 5-methyloxazole-4-acetic acid scaffold for developing novel antitumor agents. [, , , ]

Flavone-8-acetic Acid (FAA)

Compound Description: Flavone-8-acetic acid (FAA) is a synthetic flavonoid investigated for its anti-tumor properties. It demonstrates activity against various experimental tumors, particularly colon cancers, and its mechanism of action is believed to involve immune modulation and vascular effects. [, , , ]

Relevance: While structurally distinct from 5-methyloxazole-4-acetic acid, Flavone-8-acetic acid emphasizes the significance of exploring diverse aromatic systems for antitumor activity. Both compounds share the key structural feature of an aromatic system, although different in their core structure, with an acetic acid side chain. Research on FAA's mechanism, involving immune modulation and vascular effects, provides a framework for investigating the potential antitumor properties of structurally related compounds like 5-methyloxazole-4-acetic acid. [, , , ]

9-Oxo-9,10-dihydroacridine-4-acetic Acids

Compound Description: This series of compounds represents another class of heterocyclic compounds explored for anti-tumor activity. The 9-oxo-9,10-dihydroacridine-4-acetic acids are structurally analogous to xanthenone-4-acetic acids, with the key difference being the presence of a nitrogen atom in the central ring, forming an acridone nucleus. []

Relevance: These acridone derivatives, while possessing a different heterocyclic core compared to 5-methyloxazole-4-acetic acid, exemplify the structural motif of an aromatic heterocycle with an acetic acid side chain at the 4-position. This structural similarity allows for comparisons of their antitumor activities and provides insights into the influence of the heterocyclic core on biological activity. The structure-activity relationships observed within this series, particularly the importance of lipophilic substituents at positions 5 and 6, can inform the design and development of novel analogues based on the 5-methyloxazole-4-acetic acid scaffold. []

Properties

CAS Number

1507656-31-6

Product Name

5-Methyloxazole-4-acetic Acid

IUPAC Name

2-(5-methyl-1,3-oxazol-4-yl)acetic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.126

InChI

InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)

InChI Key

ORRSLIXXIMTKIU-UHFFFAOYSA-N

SMILES

CC1=C(N=CO1)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.